N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound that features a morpholine ring, a thiophene ring, and a p-tolyloxy group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the morpholino-ethyl intermediate: This could involve the reaction of morpholine with an appropriate ethyl halide.
Introduction of the thiophene ring: This step might involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the morpholino-ethyl intermediate.
Attachment of the p-tolyloxy group: This could be achieved through an etherification reaction, where the p-tolyloxy group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide could have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly for targeting specific biological pathways.
Biology: Investigation of its effects on cellular processes and potential as a biochemical tool.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide would depend on its specific biological or chemical target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would be specific to the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-2-(p-tolyloxy)acetamide: Lacks the thiophene ring, which might affect its biological activity and chemical properties.
N-(2-piperidino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring, potentially altering its pharmacokinetic properties.
N-(2-morpholino-2-(furan-2-yl)ethyl)-2-(p-tolyloxy)acetamide: Contains a furan ring instead of a thiophene ring, which might influence its reactivity and interactions.
Uniqueness
The presence of both the morpholine and thiophene rings, along with the p-tolyloxy group, makes N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(p-tolyloxy)acetamide unique. These structural features could confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-4-6-16(7-5-15)24-14-19(22)20-13-17(18-3-2-12-25-18)21-8-10-23-11-9-21/h2-7,12,17H,8-11,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZQIUWYYAMOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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